molecular formula C12H14O5 B2419759 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid CAS No. 2105909-63-3

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid

Cat. No.: B2419759
CAS No.: 2105909-63-3
M. Wt: 238.239
InChI Key: DIZICUQXLLAKAS-UHFFFAOYSA-N
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Description

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring ethoxycarbonyl, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid typically involves the esterification of 4-methoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-Ethoxycarbonyl-4-methoxybenzoic acid.

    Reduction: 5-Ethoxycarbonyl-4-methoxy-2-methylbenzyl alcohol.

    Substitution: 5-Ethoxycarbonyl-4-methoxy-2-methyl-3-nitrobenzoic acid or 5-Ethoxycarbonyl-4-methoxy-2-methyl-3-bromobenzoic acid.

Scientific Research Applications

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical reactivity and applications.

    5-Methoxycarbonyl-4-methoxy-2-methylbenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, affecting its solubility and reactivity.

    4-Methoxy-2-methylbenzoic acid: A simpler structure with only a methoxy and methyl group, used in different synthetic applications.

Uniqueness

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-ethoxycarbonyl-4-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-4-17-12(15)9-6-8(11(13)14)7(2)5-10(9)16-3/h5-6H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZICUQXLLAKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C(=O)O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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